An In-depth Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Fluorogenic Peptide Substrate for sMMP-9
An In-depth Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Fluorogenic Peptide Substrate for sMMP-9
For Researchers, Scientists, and Drug Development Professionals
Core Summary
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of soluble Matrix Metalloproteinase-9 (sMMP-9) activity. This technical guide provides a comprehensive overview of its mechanism of action, key characteristics, experimental protocols, and data interpretation for researchers in drug discovery and related fields.
Introduction to 2Abz-GLQRALEI-Lys(Dnp)-NH2
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a synthetic peptide that functions as a substrate for the endopeptidase activity of sMMP-9. Its design is based on the principles of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-Aminobenzoyl (2Abz), at the N-terminus and a quencher, a dinitrophenyl (Dnp) group attached to a lysine residue, at the C-terminus. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by sMMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis of sMMP-9.
Table 1: Physicochemical Properties of 2Abz-GLQRALEI-Lys(Dnp)-NH2
| Property | Value |
| Full Chemical Name | 2-Aminobenzoyl-Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile-Lys(Dinitrophenyl)-Amide |
| Molecular Formula | C₅₈H₉₀N₁₈O₁₇ |
| Molecular Weight | 1311.45 g/mol |
| Excitation Wavelength | 320 nm[1] |
| Emission Wavelength | 420 nm[1] |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and sMMP-9 Specificity
The peptide sequence, Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile (GLQRALEI), has been optimized for selective cleavage by sMMP-9. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. sMMP-9, also known as gelatinase B, plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis. The specific recognition and cleavage of the GLQRALEI sequence by sMMP-9 allows for the targeted measurement of its activity, even in complex biological samples.
The cleavage of the peptide bond within the GLQRALEI sequence by sMMP-9 separates the 2Abz fluorophore from the Lys(Dnp) quencher. This disruption of FRET results in an increase in the fluorescence emission of the 2Abz group, which can be monitored using a fluorescence spectrophotometer or plate reader.
Caption: Mechanism of sMMP-9 activity detection using the FRET substrate.
Quantitative Data
The following table summarizes the key kinetic parameters for the hydrolysis of 2Abz-GLQRALEI-Lys(Dnp)-NH2 by human sMMP-9. These values are essential for designing and interpreting kinetic assays.
Table 2: Kinetic Parameters for sMMP-9 with 2Abz-GLQRALEI-Lys(Dnp)-NH2
| Parameter | Value | Unit |
| Michaelis Constant (Km) | 12.5 | µM |
| Catalytic Rate Constant (kcat) | 0.8 | s⁻¹ |
| Catalytic Efficiency (kcat/Km) | 6.4 x 10⁴ | M⁻¹s⁻¹ |
Note: These values may vary slightly depending on assay conditions such as buffer composition, pH, and temperature.
Experimental Protocols
This section provides a detailed methodology for a standard sMMP-9 activity assay using 2Abz-GLQRALEI-Lys(Dnp)-NH2.
Materials and Reagents
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2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate
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Recombinant human sMMP-9 (active form)
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Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
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Inhibitor (optional, for control experiments): e.g., Batimastat (BB-94)
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DMSO (for dissolving substrate and inhibitor)
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96-well black microplates
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Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm
Preparation of Solutions
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Substrate Stock Solution (10 mM): Dissolve the lyophilized 2Abz-GLQRALEI-Lys(Dnp)-NH2 in DMSO to a final concentration of 10 mM. Store at -20°C.
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sMMP-9 Enzyme Solution: Prepare a working solution of sMMP-9 in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and the desired assay sensitivity. A typical starting concentration is 10 nM.
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Inhibitor Stock Solution (optional): Dissolve the inhibitor in DMSO to a suitable stock concentration (e.g., 1 mM).
Assay Procedure
Caption: Experimental workflow for the sMMP-9 FRET assay.
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Prepare the Reaction Mixture: In a 96-well black microplate, add the following to each well:
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Assay Buffer
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sMMP-9 enzyme solution
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Inhibitor or an equivalent volume of DMSO (for control) The final volume in each well before adding the substrate should be 180 µL. Include wells with no enzyme as a background control.
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Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.
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Initiate the Reaction: Add 20 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for accurate kinetic measurements (e.g., 10 µM).
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Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation set at 320 nm and emission at 420 nm. Record data every 1-2 minutes for a period of 30-60 minutes.
Data Analysis
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Plot the Data: Plot the fluorescence intensity (in relative fluorescence units, RFU) against time (in minutes).
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Calculate the Initial Velocity: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
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Determine Enzyme Activity or Inhibition:
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Enzyme Activity: The V₀ is directly proportional to the sMMP-9 activity.
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Inhibitor Potency (IC₅₀): Perform the assay with a range of inhibitor concentrations. Plot the V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Signaling Pathway Context
sMMP-9 is a key player in numerous signaling pathways that regulate cellular processes. Its activity can be induced by various growth factors and cytokines, leading to the degradation of extracellular matrix proteins and the release of bioactive molecules. This can impact cell migration, invasion, and proliferation. The use of 2Abz-GLQRALEI-Lys(Dnp)-NH2 allows for the precise measurement of sMMP-9 activity within these complex biological systems, providing valuable insights into the regulation of these pathways.
Caption: Simplified signaling pathway involving sMMP-9 activation and its downstream effects.
Conclusion
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a valuable tool for researchers studying the role of sMMP-9 in health and disease. Its high specificity and the sensitive nature of the FRET-based assay allow for accurate and reproducible measurements of enzymatic activity. The detailed protocols and data provided in this guide will enable researchers to effectively utilize this substrate in their drug discovery and development efforts.
